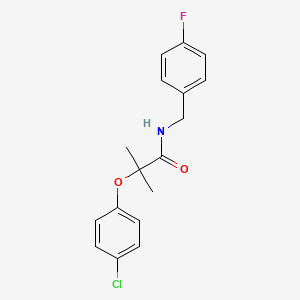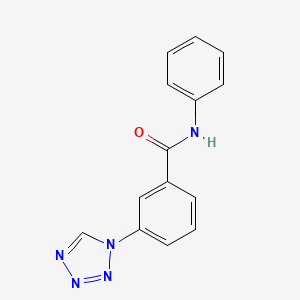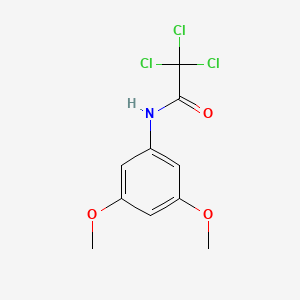
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide works by inhibiting the activity of specific kinases involved in cell signaling pathways. BTK, ITK, and JAK3 are all involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By blocking the activity of these kinases, 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has also been shown to modulate the immune system, specifically by inhibiting the activity of T cells and B cells. This modulation of the immune system may contribute to the antitumor activity of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide is its potency and specificity for its target kinases. This makes it a useful tool for studying the role of these kinases in cancer and other diseases. However, one limitation of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide and other kinase inhibitors or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide, which may help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to better understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide and its effects on the immune system.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-chlorophenol with 4-fluorobenzylamine to form 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product, 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells. In vivo studies have demonstrated that 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has potent antitumor activity and can induce tumor regression in various animal models.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-17(2,22-15-9-5-13(18)6-10-15)16(21)20-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUKEGCAVQTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
